![molecular formula C10H19NOS B12535849 (2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine CAS No. 736947-20-9](/img/structure/B12535849.png)
(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-Ethenyl-3-ethyl-1-[®-2-methylpropane-2-sulfinyl]aziridine is a chiral aziridine compound characterized by its three-membered ring structure containing nitrogen. Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis. This particular compound is notable for its stereochemistry, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aziridines can be synthesized through several methods, including:
Cyclization of Haloamines and Amino Alcohols: An amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine.
Nitrene Addition: Nitrenes can be added to alkenes to form aziridines.
From Triazolines, Epoxides, and Oximes: Thermolysis or photolysis of triazolines expels nitrogen, producing aziridines.
Industrial Production Methods
Industrial production of aziridines often involves the cyclization of aminoethanol. The Nippon Shokubai process uses an oxide catalyst and high temperatures for dehydration, while the Wenker synthesis converts aminoethanol to the sulfate ester, which undergoes base-induced sulfate elimination .
Analyse Des Réactions Chimiques
Types of Reactions
Nucleophilic Ring Opening: Aziridines undergo nucleophilic ring-opening reactions with various nucleophiles, including carbon, sulfur, oxygen, nitrogen, and halogen nucleophiles.
Oxidation and Reduction: Aziridines can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Substitution Reactions: Aziridines can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, thiols, and halides.
Oxidizing Agents: Agents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products
The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic ring opening with amines can produce amino alcohols, while oxidation can yield aziridine N-oxides .
Applications De Recherche Scientifique
(2S,3S)-2-Ethenyl-3-ethyl-1-[®-2-methylpropane-2-sulfinyl]aziridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of aziridines often involves the nucleophilic attack on the strained three-membered ring, leading to ring opening and the formation of more stable products. This reactivity is due to the high ring strain and the presence of the nitrogen atom, which can stabilize the transition state during the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxylates: These compounds have similar reactivity but differ in their substituents and applications.
Aziridine-2-lactones: These compounds are used in different synthetic applications and have distinct reactivity profiles.
Uniqueness
(2S,3S)-2-Ethenyl-3-ethyl-1-[®-2-methylpropane-2-sulfinyl]aziridine is unique due to its specific stereochemistry, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in asymmetric synthesis and other specialized applications .
Propriétés
Numéro CAS |
736947-20-9 |
|---|---|
Formule moléculaire |
C10H19NOS |
Poids moléculaire |
201.33 g/mol |
Nom IUPAC |
(2S,3S)-1-[(R)-tert-butylsulfinyl]-2-ethenyl-3-ethylaziridine |
InChI |
InChI=1S/C10H19NOS/c1-6-8-9(7-2)11(8)13(12)10(3,4)5/h6,8-9H,1,7H2,2-5H3/t8-,9-,11?,13+/m0/s1 |
Clé InChI |
WYYLBHCQSBTESX-DZRWIUDYSA-N |
SMILES isomérique |
CC[C@H]1[C@@H](N1[S@](=O)C(C)(C)C)C=C |
SMILES canonique |
CCC1C(N1S(=O)C(C)(C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


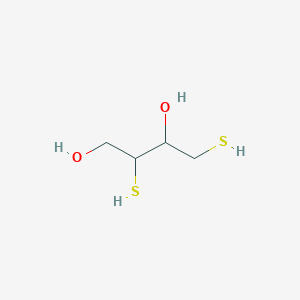
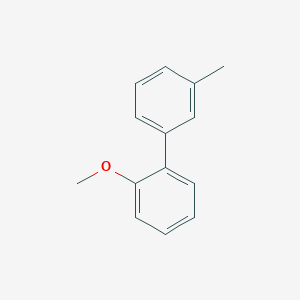
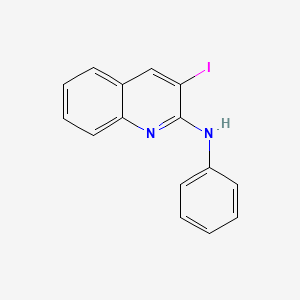
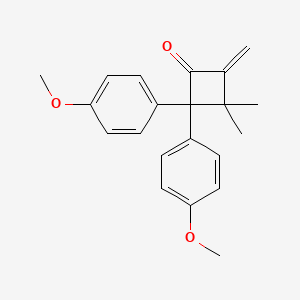
![4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12535804.png)
![Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-](/img/structure/B12535812.png)
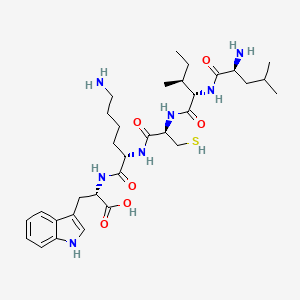
![N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide](/img/structure/B12535824.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12535826.png)
![1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535829.png)
![1-Propanone, 1-phenyl-3-(phenylamino)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535834.png)
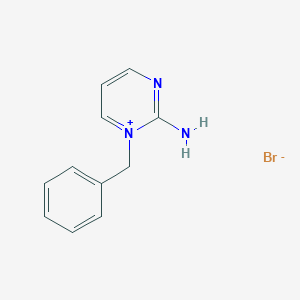
![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)
